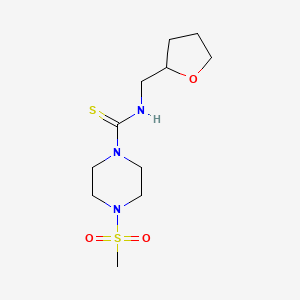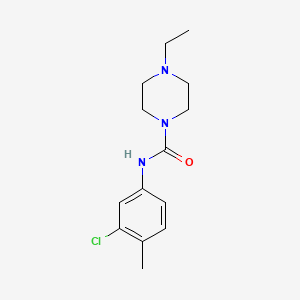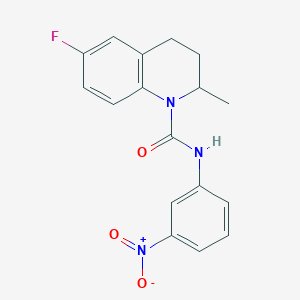![molecular formula C22H26N2O4S B4132402 N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4132402.png)
N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which play a critical role in the signaling pathways of cytokines. BMS-986142 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of a range of autoimmune diseases.
Mécanisme D'action
N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines. Cytokines are proteins that play a critical role in the immune system, and their dysregulation has been linked to the development of autoimmune diseases. By inhibiting TYK2, N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide reduces the activity of cytokines and helps to prevent the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been shown to reduce the activity of the immune system and prevent the development of autoimmune diseases. Additionally, N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is its specificity for the TYK2 enzyme. This specificity reduces the risk of off-target effects and makes N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide a promising candidate for the treatment of autoimmune diseases. However, one limitation of N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide. One area of research is the development of more potent and selective TYK2 inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide for the treatment of autoimmune diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide in humans.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of a range of autoimmune diseases. Autoimmune diseases are conditions in which the immune system mistakenly attacks healthy cells and tissues in the body. TYK2 inhibitors like N-(4-sec-butylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide have been shown to be effective in reducing the activity of the immune system and preventing the development of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-16(3)17-7-9-18(10-8-17)23-22(26)20-13-14-21(25)24(20)29(27,28)19-11-5-15(2)6-12-19/h5-12,16,20H,4,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZBIARJIRAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCC(=O)N2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)


![1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)

![N-1-adamantyl-4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132354.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132355.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![1'-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4132362.png)
![ethyl 5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4132378.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B4132385.png)


![N,N'-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide]](/img/structure/B4132413.png)